3,5-Diacetamido-2-nitrobenzoic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

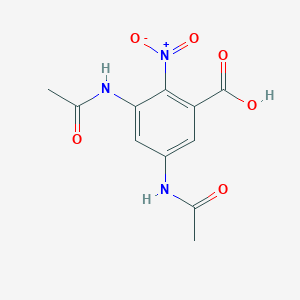

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming substituted benzoic acid derivatives. The base structure consists of a benzoic acid framework, which is benzene ring bearing a carboxylic acid functional group. The systematic name 3,5-diacetamido-2-nitrobenzoic acid indicates the precise positioning of substituents on the aromatic ring relative to the carboxylic acid group.

The structural representation reveals a benzene ring with three distinct types of substituents positioned at specific carbon atoms. The numbering system begins with the carbon bearing the carboxylic acid group designated as position 1, following International Union of Pure and Applied Chemistry conventions for benzoic acid derivatives. At position 2, a nitro group is attached, while positions 3 and 5 each bear acetamide functional groups. This substitution pattern creates a symmetrical arrangement of the acetamide groups, with the nitro group positioned ortho to the carboxylic acid.

The molecular geometry demonstrates significant electronic effects due to the presence of both electron-withdrawing nitro and electron-donating acetamide groups. The acetamide substituents at positions 3 and 5 provide resonance stabilization to the aromatic system, while the nitro group at position 2 exerts strong electron-withdrawing effects through both resonance and inductive mechanisms. The three-dimensional structure shows potential for intramolecular hydrogen bonding between the acetamide groups and neighboring substituents, influencing the overall molecular conformation.

Alternative systematic names include 3,5-bis(acetylamino)-2-nitrobenzoic acid, which emphasizes the identical nature of the two acetamide substituents. The International Union of Pure and Applied Chemistry also recognizes benzoic acid, 3,5-bis(acetylamino)-2-nitro- as an acceptable systematic designation. These naming variations reflect different approaches to describing the same molecular structure while maintaining consistency with established nomenclature principles.

Properties

IUPAC Name |

3,5-diacetamido-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6/c1-5(15)12-7-3-8(11(17)18)10(14(19)20)9(4-7)13-6(2)16/h3-4H,1-2H3,(H,12,15)(H,13,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEIUSNYOPSUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401610 | |

| Record name | 3,5-diacetamido-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54002-29-8 | |

| Record name | Benzoic acid, 3,5-bis(acetylamino)-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54002-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-diacetamido-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diacetamido-2-nitrobenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid, followed by the reduction of one nitro group to an amino group, and subsequent acetylation to introduce the acetamido groups.

Acetylation: The resulting 3-amino-5-nitrobenzoic acid is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetamido-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

Substitution: The acetamido groups can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Reducing Agents: Tin(II) chloride, iron powder, catalytic hydrogenation.

Acetylation Reagents: Acetic anhydride, acetyl chloride.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: 3,5-Diamino-2-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3,5-Diamino-2-nitrobenzoic acid and acetic acid.

Scientific Research Applications

Medicinal Chemistry

X-ray Contrast Agents

One of the primary applications of 3,5-diacetamido-2-nitrobenzoic acid is its use in the synthesis of X-ray contrast agents such as metrizoic acid. This compound is essential in medical imaging, particularly in enhancing the visibility of internal structures during X-ray examinations. The synthesis process involves converting this compound into 3-acetamido-5-amino-2,4,6-triiodobenzoic acid through selective iodination reactions. This conversion allows for the introduction of iodine atoms that are critical for the compound's imaging properties .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism typically involves interference with bacterial cell wall synthesis or function .

Organic Synthesis

Precursor for Other Compounds

this compound acts as a versatile intermediate in organic synthesis. It can be transformed into various nitrogen-containing compounds via different chemical reactions such as N-alkylation and further acetylation processes. This versatility makes it valuable in synthesizing other biologically active molecules .

Synthesis Methodology

The preparation of this compound typically involves the acetylation of 3,5-diaminobenzoic acid using acetic anhydride in an aqueous medium. This method not only yields high purity products but also allows for subsequent reactions to produce desired derivatives efficiently .

Case Study 1: Synthesis of Metrizoic Acid

In a detailed study on the preparation of metrizoic acid from this compound, researchers demonstrated a multi-step reaction pathway involving iodination and subsequent N-alkylation. The process was optimized to minimize by-products and enhance yield. The final product was characterized using techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives from this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 3,5-Diacetamido-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetamido groups can form hydrogen bonds with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs for comparison include:

- 4-Acetamido-3-nitrobenzoic acid (ASA2346) : Single acetamido (position 4) and nitro (position 3) groups .

- 3-Nitrobenzoic acid : Parent compound with only a nitro group (position 3).

- 3,5-Dinitrobenzoic acid : Two nitro groups (positions 3 and 5), lacking acetamido substituents.

Table 1: Comparative Physicochemical Properties

*Estimated data based on structural analogs.

Spectroscopic and Crystallographic Features

IR/NMR Data :

- ASA2346 exhibits IR peaks for NH (3,423–3,436 cm⁻¹) and CN (2,209 cm⁻¹), while nitro groups absorb near 1,520–1,370 cm⁻¹ . Comparable peaks are expected for 3,5-diacetamido-2-nitrobenzoic acid.

- In NMR, acetamido protons in ASA2346 resonate at δ 2.24–2.37 ppm (CH₃), similar to methyl groups in related compounds .

Crystallography :

- Structural determination of such compounds often employs SHELX programs for refinement and ORTEP-III for visualization . For example, ASA2346’s crystal structure (if resolved) would use SHELXL for small-molecule refinement .

Biological Activity

3,5-Diacetamido-2-nitrobenzoic acid (also known as 3,5-DANBA) is a compound of significant interest in pharmaceutical and chemical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈N₄O₅ and features two acetamido groups at the 3 and 5 positions and a nitro group at the 2 position of the benzoic acid ring. The compound typically appears as a pale yellow crystalline solid with a melting point around 225°C. Its structure is critical for its biological activity, influencing interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. However, its antifungal activity appears limited, suggesting a more targeted application against bacterial infections rather than fungal pathogens .

2. Anti-inflammatory Effects

The compound is recognized for its potential anti-inflammatory effects. It has been evaluated in various models to assess its impact on inflammation-related pathways. For instance, it may inhibit pro-inflammatory cytokines and modulate pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses .

3. Analgesic Properties

In addition to anti-inflammatory effects, this compound has shown promising analgesic activity. Studies have demonstrated its efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Interaction : It has been suggested that the compound interacts with receptors such as cyclooxygenase (COX), influencing pain and inflammation pathways .

- Modulation of Metabolic Pathways : By affecting metabolic processes at the cellular level, the compound may alter the progression of diseases associated with inflammation and infection.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study evaluated the minimum inhibitory concentrations (MICs) against S. aureus and E. coli, showing MIC values of 39 µg/mL for certain derivatives of nitrobenzoic acids .

- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in significant reductions in edema formation compared to control groups .

Research Findings Summary

Q & A

Basic: What are the key synthetic steps for 3,5-Diacetamido-2-nitrobenzoic acid, and how can reaction purity be optimized?

Methodological Answer:

The synthesis typically involves sequential nitration and acetylation reactions. Starting with a benzoic acid derivative, nitration at the 2-position can be achieved using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C). Subsequent acetylation of the 3,5-amino groups requires acetic anhydride in a basic medium (e.g., pyridine). Key purity optimization steps include:

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted intermediates.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for separation of nitro/acetylamino isomers.

- HPLC Monitoring : Use reverse-phase C18 columns with UV detection at ~254 nm to verify purity .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:

- Multi-Technique Validation : Compare NMR (¹H/¹³C), IR (amide I/II bands), and high-resolution mass spectrometry (HRMS) for consistency in molecular weight and functional groups.

- X-Ray Crystallography : Use programs like SHELXL for refinement to confirm bond lengths and angles, especially for nitro and acetamido groups .

- DFT Calculations : Simulate NMR chemical shifts using Gaussian or ORCA software to match experimental data, accounting for solvent effects .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.5–8.5 ppm) and acetamido methyl groups (δ 2.0–2.2 ppm).

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and acetamido (1650–1680 cm⁻¹, amide I) stretches.

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M-H]⁻ and fragment ions (e.g., loss of NO₂ or acetyl groups) .

- Elemental Analysis : Validate C/H/N/O percentages against theoretical values .

Advanced: How to design kinetic studies for evaluating hydrolysis stability under varying pH conditions?

Methodological Answer:

- Experimental Setup : Prepare buffered solutions (pH 1–13) and incubate the compound at 25–60°C.

- Sampling Intervals : Use HPLC with a UV-Vis detector (λ = 300 nm) to quantify degradation products (e.g., free benzoic acid or nitro derivatives).

- Rate Constant Calculation : Apply pseudo-first-order kinetics and Arrhenius equations to model pH-dependent degradation pathways.

- Control Experiments : Include chelating agents (e.g., EDTA) to rule out metal-catalyzed hydrolysis .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

- Impurity Sources :

- Incomplete Acetylation : Residual amino groups detected via ninhydrin test.

- Ortho-Nitration Byproducts : Identified via HPLC retention time shifts.

- Mitigation Strategies :

Advanced: How can computational tools predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Retrosynthesis Planning : Use AI-driven platforms (e.g., Pistachio or Reaxys) to identify viable routes for introducing substituents.

- DFT-Based Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the aromatic ring.

- MD Simulations : Model solvation effects and transition states using GROMACS or AMBER to assess activation energies for nitro-group reactions .

Basic: What safety protocols are critical for handling nitro and acetamido derivatives?

Methodological Answer:

- Explosivity Mitigation : Avoid grinding dry nitro compounds; use wet handling methods.

- Toxicology Controls : Wear PPE (nitrile gloves, goggles) due to potential skin sensitization from acetamido groups.

- Waste Disposal : Neutralize acidic byproducts (e.g., HNO₃) with bicarbonate before disposal .

Advanced: How to address low crystallinity issues in X-ray diffraction studies?

Methodological Answer:

- Crystallization Optimization : Screen solvents (e.g., DMF/water) using vapor diffusion methods.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

- Synchrotron Radiation : Collect high-resolution data at facilities like APS or ESRF to enhance weak diffraction signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.